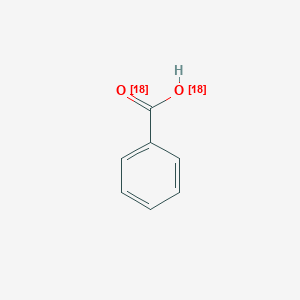

(18O2)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(18O2)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UUQIGZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxygen 18 Labeled Benzoic Acid

Isotopic Exchange Reactions for Carboxyl Oxygen Enrichment

One of the most direct methods for ¹⁸O-labeling of carboxylic acids is through isotopic exchange with ¹⁸O-enriched water (H₂¹⁸O). This method is advantageous due to the commercial availability of H₂¹⁸O. The exchange process involves the reversible hydration of the carboxyl group, which is typically catalyzed by acid. acs.orgnih.gov

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carboxyl carbon. This facilitates the nucleophilic attack by a molecule of H₂¹⁸O. Subsequent proton transfers and elimination of an H₂¹⁶O molecule lead to the incorporation of one ¹⁸O atom. Repetition of this process eventually leads to the equilibration of both carboxyl oxygens with the isotopic composition of the water, yielding (¹⁸O₂)benzoic acid. nih.gov The rate and extent of this exchange are influenced by factors such as temperature, pH, and reaction time. acs.orgnih.gov While effective, this method requires forcing conditions (high temperatures and strong acids) which might not be suitable for sensitive molecules. researchgate.net

A study on the kinetics of isotopic oxygen exchange between substituted benzoic acids and water found that the reaction is subject to general acid and base catalysis. This highlights the importance of pH control in optimizing the labeling efficiency.

De Novo Synthesis Routes from ¹⁸O-Enriched Precursors

De novo synthesis involves constructing the (¹⁸O₂)benzoic acid molecule from starting materials that already contain the ¹⁸O isotope. This approach ensures that the label is incorporated specifically into the desired position.

A robust and widely used method for preparing (¹⁸O₂)benzoic acid is the acid-catalyzed hydrolysis of benzonitrile (B105546) using ¹⁸O-enriched water. youtube.comyoutube.com In this reaction, benzonitrile is treated with H₂¹⁸O in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of H₂¹⁸O on the nitrile carbon. youtube.com A series of tautomerization and further hydrolysis steps converts the nitrile group into a carboxylic acid, incorporating two ¹⁸O atoms from the solvent.

This method has been successfully employed to achieve high levels of isotopic enrichment. For instance, one study reported achieving 80% isotope enrichment in (¹⁸O₂)benzoic acid through the acidic hydrolysis of benzonitrile in H₂¹⁸O. ufl.edu

Table 1: Representative Conditions for Benzonitrile Hydrolysis

| Starting Material | ¹⁸O Source | Catalyst | Conditions | Isotopic Enrichment | Reference |

|---|---|---|---|---|---|

| Benzonitrile | H₂¹⁸O | Acid (e.g., H₂SO₄) | Heating | ~80% | ufl.edu |

Another de novo strategy involves the oxidation of a suitable precursor, such as toluene (B28343) or benzaldehyde (B42025), using an ¹⁸O-enriched oxidizing agent. A common approach is the use of molecular oxygen-18 (¹⁸O₂). For example, the photocatalytic oxidation of toluene to benzoic acid has been demonstrated using ¹⁸O₂ gas. ethz.ch Isotopic labeling experiments confirmed that after several hours of reaction, over 84% of the resulting benzoic acid contained two ¹⁸O atoms, indicating a direct transfer from the molecular oxygen. ethz.ch

Iron-based catalysts have also been explored for the oxidation of alcohols and aldehydes to carboxylic acids. core.ac.uk Isotope labeling studies using ¹⁸O₂ or H₂¹⁸O are crucial in these systems to elucidate the reaction mechanism, such as determining whether the oxygen atoms are incorporated from the gas phase or from water. core.ac.ukrsc.org

Table 2: Oxidative Synthesis of (¹⁸O₂)Benzoic Acid

| Precursor | ¹⁸O Source | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Toluene | ¹⁸O₂ | Ru/TiO₂ Nanocomposite, Visible Light | >84% of benzoic acid product is (¹⁸O₂)benzoic acid after 6 hours. | ethz.ch |

| Benzyl (B1604629) Alcohol | ¹⁸O₂ | Polymeric Carbon Nitride Photoanode | Mass spectrometry confirmed the incorporation of ¹⁸O into the benzoic acid product. | rsc.org |

Chemoenzymatic Strategies for Stereospecific ¹⁸O Incorporation

Chemoenzymatic methods leverage the high specificity of enzymes to achieve isotopic labeling under mild conditions. d-nb.info For instance, benzoate (B1203000) dioxygenase, an enzyme found in microorganisms like Alcaligenes eutrophus, can incorporate two atoms of molecular oxygen from an ¹⁸O₂-enriched atmosphere directly into the aromatic ring of benzoic acid to form a cis-diol product. researchgate.net While this labels the ring rather than the carboxyl group, it demonstrates the power of enzymes in catalyzing specific oxygenation reactions.

For labeling the carboxyl group itself, enzymes such as hydrolases or oxidases can be employed. For example, an enzymatic system coupling formate (B1220265) dehydrogenase and alcohol dehydrogenase can be used in the synthesis of labeled benzyl alcohol, a direct precursor to benzoic acid. nih.gov Similarly, the enzymatic hydrolysis of benzonitrile using a nitrilase in H₂¹⁸O offers a green alternative to harsh acid catalysis, proceeding under mild pH and temperature conditions.

Regioselective Labeling Techniques for Complex Biomolecules

When benzoic acid is part of a larger, multifunctional biomolecule, regioselective labeling becomes crucial to ensure that the ¹⁸O atoms are incorporated only at the desired carboxyl group. researchgate.netacs.org This often requires a multi-step synthetic sequence involving protection and deprotection of other reactive functional groups.

A powerful strategy involves synthesizing (¹⁸O₂)benzoic acid first and then using it as a building block. For example, (¹⁸O₂)benzoic acid has been used to synthesize [2′-¹⁸O]uridine by reacting it with 2,2′-cyclouridine. ufl.edu This approach allows the specific placement of an ¹⁸O label within a complex nucleoside. Similarly, ¹⁸F-labeled benzoate derivatives are widely used as prosthetic groups in positron emission tomography (PET), where they are conjugated to biomolecules to create imaging agents. researchgate.netresearchgate.net These techniques underscore the importance of having robust methods to first prepare the isotopically labeled benzoic acid synthon.

In studies of complex natural products like cellulose, a degradative approach has been used. Cellulose is broken down, and specific oxygen atoms from its glucose units are systematically removed and incorporated into benzoic acid molecules, which are then analyzed for their ¹⁸O content. researchgate.netresearchgate.net This "retro-synthetic" application highlights the analytical importance of being able to reliably form and measure benzoic acid derived from specific positions within a complex biomolecule.

Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| (¹⁸O₂)benzoic acid | C₇H₆¹⁸O₂ |

| Benzoic acid | C₇H₆O₂ |

| Oxygen-18 Water | H₂¹⁸O |

| Benzonitrile | C₇H₅N |

| Toluene | C₇H₈ |

| Benzaldehyde | C₇H₆O |

| Oxygen-18 Gas | ¹⁸O₂ |

| Benzyl Alcohol | C₇H₈O |

| [2′-¹⁸O]uridine | C₉H₁₂N₂O₅¹⁸O |

| 2,2′-cyclouridine | C₉H₁₀N₂O₅ |

Applications in Mechanistic Elucidation of Organic and Biochemical Reactions

Investigation of Organic Reaction Intermediates and Transition States

In the realm of organic chemistry, understanding the transient species that form and disappear during a reaction is paramount to controlling reaction outcomes. (¹⁸O₂)benzoic acid serves as a crucial probe in these investigations.

Isotope labeling studies using (¹⁸O₂)benzoic acid have been instrumental in clarifying the pathways of oxygen atom transfer in various reactions. For instance, in the oxidation of certain organic molecules, the incorporation of ¹⁸O from labeled benzoic acid into the final products can confirm whether the oxygen atom transfer is an intermolecular or intramolecular process. semanticscholar.org Research on the oxidation of 1,2-quinones with perbenzoic acid has shown that the type of O-O bond cleavage in the Criegee intermediate determines the reaction products. beilstein-journals.org Heterolytic cleavage leads to a seven-membered α-ketolactone, while homolytic cleavage results in an anhydride. beilstein-journals.org

Furthermore, in the study of indolyl 1,3-heteroatom transposition, ¹⁸O-labeling of the carbonyl oxygen revealed a duality in the reaction mechanism, shifting between different pathways based on the electronic properties of the system. semanticscholar.org Similarly, in the light-induced O₂-dependent cleavage of Co(II) chlorodiketonate complexes, the high incorporation of ¹⁸O into the benzoate (B1203000) anion product points to a triketone intermediate. rsc.org

Table 1: Isotope Incorporation in Oxygen Atom Transfer Reactions

| Reaction | Labeled Precursor | Product | ¹⁸O Incorporation (%) | Reference |

| Ni(II) Enolate Complex Oxidation | ¹⁸O₂ | Benzoic Acid | >80 | nih.govnih.gov |

| Co(II) Chlorodiketonate Cleavage | ¹⁸O₂ | Benzoate Anion | >80 | rsc.org |

| Trinuclear Copper Complex Oxidation | ¹⁸O₂ | Benzoic Acid | ~50 | pnas.org |

| Iron(II) α-Keto Acid Complex Reaction | ¹⁸O₂ | Benzoate | High | nih.gov |

The use of (¹⁸O₂)benzoic acid allows for the precise tracking of bond-breaking and bond-forming events. In the study of a Ni(II) enolate complex, the reaction with ¹⁸O₂ resulted in the formation of benzoic acid with a high level of ¹⁸O incorporation, providing clear evidence of aliphatic carbon-carbon bond cleavage. nih.govnih.gov This isotopic labeling helps to distinguish between potential mechanistic pathways and to identify the specific bonds that are altered during the reaction.

Kinetic isotope effect (KIE) studies using ¹⁸O-labeled compounds have also provided deep insights into transition state structures. For example, the analysis of RNA strand cleavage using [¹⁸O₂]benzoic acid to synthesize the labeled RNA substrate revealed a late transition state, which was crucial for understanding the catalytic mechanism. nih.gov

Elucidation of Enzymatic Catalysis and Biosynthetic Pathways

In the complex world of biochemistry, (¹⁸O₂)benzoic acid and other ¹⁸O-labeled precursors are indispensable for unraveling the mechanisms of enzyme-catalyzed reactions and tracing the intricate routes of biosynthetic pathways.

The interaction between an enzyme and its substrate is fundamental to catalysis. Studies on the cytochrome P450 enzyme CYP199A4 have highlighted the critical role of the benzoic acid carboxylate moiety for optimal substrate binding and turnover activity. nih.gov Modifications to this group dramatically reduce binding affinity and enzymatic efficiency. nih.gov The induced fit model suggests that the enzyme's active site is flexible and reshapes upon interaction with the substrate, a process that can be investigated using substrate analogs like modified benzoic acids. uoanbar.edu.iq

The x-ray crystal structure of the AKR1C3·NADP+·flufenamic acid complex shows that the carboxylic acid group of the inhibitor is anchored in the active site's oxyanion hole through hydrogen bonding. nih.gov This provides a structural basis for understanding how benzoic acid and its derivatives interact with the active sites of enzymes.

Isotope labeling is a cornerstone of metabolic research, allowing scientists to follow the journey of atoms through complex biochemical networks.

The biosynthesis of benzoic acid in plants and bacteria has been a subject of intense investigation. Labeling experiments have been crucial in distinguishing between proposed pathways, such as the β-oxidative and non-β-oxidative routes from cinnamic acid. researchgate.netnih.govresearchgate.net The administration of stable-isotope-labeled (²H₆, ¹⁸O) 3-hydroxy-3-phenylpropanoic acid to cucumber and Nicotiana attenuata plants led to the incorporation of the label into benzoic acid and salicylic (B10762653) acid, suggesting that cinnamic acid chain shortening occurs via β-oxidation. nih.gov

In the biosynthesis of the antibiotic kendomycin, feeding experiments with [1-¹³C,¹⁸O₂]acetate and ¹⁸O₂ confirmed the origin of all oxygen atoms in the final molecule. psu.edu Similarly, in the biosynthesis of azinomycin, ¹⁸O₂ labeling revealed the incorporation of molecular oxygen at several positions, providing a molecular fingerprint of the oxidative transformations in the pathway. nsf.gov The catabolism of benzoic acid in humans involves conjugation with glycine (B1666218) to form hippuric acid, a process that occurs in the mitochondria. wikipathways.orghmdb.ca

Table 2: Key Enzymes and Intermediates in Benzoic Acid Biosynthesis

| Organism/System | Precursor | Key Intermediate(s) | Key Enzyme(s) | Pathway | Reference |

| Plants (general) | L-Phenylalanine | Cinnamic acid, Benzoyl-CoA | Phenylalanine ammonia-lyase (PAL), 3-ketoacyl-CoA thiolase (KAT) | β-oxidative | researchgate.netresearchgate.net |

| Petunia hybrida | Cinnamic acid | Benzoyl-CoA | 3-ketoacyl-CoA thiolase (PhKAT1) | β-oxidative | nih.gov |

| Cucumber, N. attenuata | Cinnamic acid | 3-hydroxy-3-phenylpropanoic acid | - | β-oxidative | nih.gov |

| Tobacco | Benzoic acid | - | Benzoic acid 2-hydroxylase (BA2H) | Salicylic acid biosynthesis | researchgate.net |

Tracing Metabolic Flux and Precursor Incorporation in Biological Systems

Pathways of Nucleoside and Sialic Acid Formation

The biosynthesis of nucleosides and sialic acids involves intricate enzymatic reactions where the precise origin of each atom is crucial for understanding the pathway. While direct labeling of benzoic acid to trace these specific pathways is not the common method, the principles of ¹⁸O-labeling, as demonstrated with other precursors, are fundamental.

In the biosynthesis of sialic acid, a nine-carbon acidic sugar, the process begins in the cytosol. wikipedia.orgmdpi.com Key steps involve the condensation of N-acetylmannosamine 6-phosphate with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate. mdpi.com For activation, a cytidine (B196190) monophosphate (CMP) group is added in the nucleus, forming CMP-sialic acid. wikipedia.org This activated form is then transported to the Golgi apparatus for incorporation into glycoconjugates. wikipedia.orgnih.gov Isotope labeling studies, often using ¹⁸O-labeled water or precursors, are critical to confirm the source of oxygen atoms in the carboxyl and hydroxyl groups during these enzymatic steps. beilstein-journals.org

The formation of various sialic acid derivatives, with modifications like N-acetylation or N-glycolylation, also relies on specific enzymatic reactions where isotope labeling can clarify the mechanisms. nih.govnih.gov For instance, understanding whether an oxygen atom in a hydroxyl group comes from water or another substrate is made possible through these labeling techniques.

Biosynthesis of Complex Natural Products

The biosynthesis of many complex natural products relies on precursor molecules derived from primary metabolism, including aromatic compounds. Benzoic acid, produced in plants from cinnamic acid, serves as an intermediate in the synthesis of a wide array of secondary metabolites. wikipedia.org The biosynthesis of benzoic acid itself can proceed through different routes, including a β-oxidative pathway. pnas.orgresearchgate.net

Isotopic labeling experiments are invaluable in distinguishing between proposed biosynthetic pathways. For example, feeding experiments with stable isotope-labeled precursors have been used to support the β-oxidative route for benzoic acid formation. researchgate.net In the broader context of natural product biosynthesis, ¹⁸O-labeling helps to determine the origin of oxygen atoms in the final structure. For instance, in the formation of certain non-ribosomal peptide compounds, labeling experiments with ¹⁸O can reveal whether an oxygen atom is incorporated from molecular oxygen or water, providing insights into the enzymatic mechanisms at play. beilstein-journals.org

Table 1: Isotope Labeling in Natural Product Biosynthesis

| Labeled Precursor | Natural Product Class | Mechanistic Insight |

|---|---|---|

| (¹⁸O) L-tyrosine | Pyrrocidine A | Confirmed an intramolecular Diels-Alder reaction mechanism without the loss of the phenolic oxygen. beilstein-journals.org |

| H₂¹⁸O | Chorismate-derived compounds | Elucidated the mechanism of chorismatases, showing the incorporation of water-derived oxygen. beilstein-journals.org |

Mechanisms in Heterogeneous Catalysis and Environmental Chemistry

(¹⁸O₂)benzoic acid and related ¹⁸O-labeling techniques are pivotal in understanding the mechanisms of heterogeneous catalysis, particularly in oxidation reactions relevant to environmental chemistry.

Photocatalytic Hydroxylation Processes and Oxygen Source Determination

In the photocatalytic degradation of aromatic pollutants, such as benzene (B151609) and benzoic acid, determining the source of the oxygen atom in the hydroxylated products is crucial for understanding the reaction mechanism. mdpi.comnih.gov Isotope-labeling studies using ¹⁸O₂ and H₂¹⁸O have definitively shown that the oxygen source can vary depending on the reaction conditions and the photocatalyst used. nih.govmdpi.com

For instance, in the TiO₂ photocatalytic hydroxylation of benzoic acid, it was found that the percentage of hydroxylated products with oxygen atoms derived from O₂ increases with irradiation time but decreases with higher substrate concentrations. nih.gov This indicates that multiple pathways for hydroxylation are active.

Table 2: Oxygen Source Determination in Photocatalytic Hydroxylation of Benzene

| Photocatalyst | Labeled Species | Product | % ¹⁸O Incorporation from Labeled Species | Reference |

|---|---|---|---|---|

| Pt-WO₃ | H₂¹⁸O | Phenol | ~9.9% (Visible light), ~9.1% (UV light) | mdpi.com |

| Iron Complex | H₂¹⁸O | Hydroxylated/Epoxidized Alkanes/Alkenes | >90% | rsc.org |

| TiO₂ | ¹⁸O₂/H₂¹⁶O | Hydroxylated Benzoic Acid | >97% (when holes are scavenged) | nih.gov |

Oxygen Incorporation Pathways from Molecular Oxygen and Solvent

The mechanism of oxygen incorporation can proceed through different intermediates and pathways. In photocatalytic systems, molecular oxygen can be reduced by conduction band electrons (e⁻(cb)) to form superoxide (B77818) radicals (O₂⁻•), which can then lead to the formation of hydroxyl radicals (•OH) via hydrogen peroxide (H₂O₂). nih.gov Alternatively, valence band holes (h⁺(vb)) can oxidize water to form adsorbed •OH radicals. mdpi.com

Isotope labeling experiments have provided strong evidence for these competing pathways. When photogenerated valence-band holes were scavenged in the presence of ¹⁸O₂, nearly all the oxygen atoms incorporated into the hydroxylated products of benzoic acid came from O₂. nih.gov Conversely, when conduction-band electrons were scavenged in the presence of H₂¹⁸O, almost all the incorporated oxygen atoms originated from the solvent water. nih.gov These findings highlight that the dominant pathway for oxygen incorporation is highly dependent on the specific reaction environment and the availability of different reactive oxygen species. nih.govacs.org

Furthermore, the adsorption of the substrate on the catalyst surface also plays a role. In a mixed system of benzoic acid and benzene, the strongly adsorbed benzoic acid showed a much lower percentage of O₂-derived hydroxyl groups compared to the weakly adsorbed benzene, indicating that the reaction pathway can be substrate-specific. nih.gov

Kinetic Isotope Effect Studies Enabled by 18o2 Benzoic Acid

Theoretical Principles and Interpretation of Oxygen Kinetic Isotope Effects

The kinetic isotope effect is fundamentally a consequence of the differences in zero-point vibrational energies between bonds involving light isotopes (e.g., ¹⁶O) and those involving their heavier counterparts (e.g., ¹⁸O). libretexts.orglibretexts.org A bond to a heavier isotope is stronger, possessing a lower zero-point energy. libretexts.orglibretexts.org Consequently, more energy is required to break this bond, which can lead to a slower reaction rate. libretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy).

An observed oxygen KIE (¹⁶k/¹⁸k) greater than 1, known as a "normal" KIE, typically indicates that the bond to the oxygen atom is being broken or significantly weakened in the rate-limiting step of the reaction. libretexts.orgprinceton.edu Conversely, a KIE less than 1, or an "inverse" KIE, suggests that the bonding environment around the oxygen atom has become stiffer or more constrained in the transition state compared to the reactant state. princeton.edupnas.org This often occurs when a new bond is formed to the isotopic oxygen in the rate-determining step. nih.gov

The magnitude of the KIE provides detailed information about the structure of the transition state. nih.gov For instance, a large normal KIE points to substantial bond cleavage in the transition state, whereas a value close to unity suggests either that bond cleavage is not part of the rate-limiting step or that bond formation and cleavage are occurring to a similar extent. nih.govresearchgate.net However, the interpretation is not always straightforward. The observed KIE can be influenced by multiple reaction steps, and its value may be "masked" if the isotopically sensitive step is only partially rate-determining. nih.govacs.orgresearchgate.net Furthermore, equilibrium isotope effects (EIEs) from preceding steps, such as protonation or deprotonation, can contribute to the observed KIE, complicating the analysis. ufl.edu

Experimental Methodologies for KIE Determination

Determining oxygen KIEs, which are often small (typically between 1.02 and 1.10 for heavy atoms), requires highly precise measurement techniques. libretexts.orglibretexts.org The most common approach is the internal competition method, where a mixture of the naturally abundant (¹⁶O) and the isotopically enriched (¹⁸O) reactant is used in a single reaction. nih.gov As the reaction progresses, the faster-reacting isotopologue is consumed more quickly. pnas.org By measuring the change in the isotopic ratio of the remaining substrate or the formed product as a function of reaction completion, the KIE can be calculated with high precision. pnas.orgresearchgate.net

A critical aspect of this methodology is the ability to accurately measure the ¹⁸O/¹⁶O ratio. Isotope Ratio Mass Spectrometry (IRMS) is a frequently used technique. nih.gov This method often requires converting the isotopically labeled position of the molecule into a simple gas, like CO₂, for precise analysis. nih.gov Another powerful technique is whole-molecule mass spectrometry, which analyzes the isotopic ratio of the entire reactant or product molecule, avoiding the need for chemical degradation. researchgate.net

In the context of using (¹⁸O₂)benzoic acid, a key application is in the synthesis of other ¹⁸O-labeled molecules. For example, it has been used as a nucleophile to deliver the ¹⁸O label to an activated carbon on a nucleoside, which, after hydrolysis of the benzoate (B1203000) ester, yields an ¹⁸O-labeled RNA dinucleotide. nih.gov This site-specifically labeled RNA can then be used in KIE studies to probe the mechanism of RNA cleavage. nih.gov This highlights the role of (¹⁸O₂)benzoic acid as a crucial reagent for creating the specific probes needed for these detailed mechanistic investigations.

Applications in Investigating Rate-Limiting Steps and Transition State Structures

The use of ¹⁸O-labeled compounds, prepared using reagents like (¹⁸O₂)benzoic acid, has been instrumental in elucidating the mechanisms of several fundamental biochemical reactions.

RNA Cleavage by 2'-O-Transphosphorylation

The cleavage of the RNA backbone is a critical process in biology. One common mechanism is 2'-O-transphosphorylation, where the 2'-hydroxyl group acts as a nucleophile, attacking the adjacent phosphorus atom and leading to the cleavage of the 5'-oxygen-phosphorus bond. nih.gov By synthesizing RNA dinucleotides with ¹⁸O labels at either the nucleophilic 2'-oxygen or the 5'-oxygen leaving group, researchers have been able to measure the KIEs for this reaction. pnas.orgnih.gov

Studies on the base-catalyzed cleavage of a 5'-UpG-3' dinucleotide revealed significant KIEs for both the nucleophile and the leaving group. nih.govnih.gov These findings provide strong evidence for a late transition state where both the formation of the new 2'-O-P bond and the cleavage of the 5'-O-P bond are well advanced. nih.govnih.gov The use of these isotope effects has also helped to distinguish between different catalytic mechanisms, such as specific base versus general base catalysis. nih.govnih.gov

| Reaction Condition | Nucleophile KIE (¹⁸k_NUC) | Leaving Group KIE (¹⁸k_LG_) | Interpretation |

| Specific Base Catalysis (pH 14) | 0.984 ± 0.004 | 1.034 ± 0.004 | Late transition state with advanced bond formation and cleavage. nih.govnih.gov |

| Specific Base Catalysis (pH 12) | 0.995 ± 0.004 | Not Reported | Combined effect of 2'-OH deprotonation and nucleophilic attack. nih.govnih.gov |

| RNase A Catalysis | 0.994 ± 0.002 | 1.014 ± 0.003 | Late anionic transition state, similar to specific base catalysis. pnas.org |

Table 1: Oxygen-18 Kinetic Isotope Effects in RNA 2'-O-Transphosphorylation. This table summarizes experimentally determined KIE values for RNA cleavage under different conditions, providing insight into the transition state structure.

Nucleotidyl Transfer Reactions in Nucleic Acids

Nucleotidyl transfer reactions are central to the synthesis of DNA and RNA by polymerases. acs.org These reactions involve the attack of a nucleophile, typically a 3'-hydroxyl group, on the α-phosphate of a deoxynucleoside triphosphate (dNTP), leading to the release of pyrophosphate. acs.orgoup.com

Isotope effect studies have been crucial in understanding the transition state of this fundamental reaction. By labeling the non-bridging phosphoryl oxygens or the bridging oxygen between the α and β phosphates, researchers can probe the bonding changes at these positions. nih.govnih.gov For example, a KIE value close to unity for the non-bridging oxygens suggests that their bonding environment is similar in the ground state and the transition state, which is consistent with a product-like transition state. nih.gov The development of double-labeling methods, combining ¹⁸O with ¹³C, has enabled highly precise KIE measurements for the hydrolysis of nucleotides like GTP, providing detailed insights into the mechanisms of enzymes like Ras/NF1. nih.gov These studies reveal the geometry of the transition state, including the degree of bond formation to the nucleophile and bond cleavage of the pyrophosphate leaving group. acs.orgoup.com

Carbon-Oxygen Bond Formation and Cleavage Dynamics

Beyond phosphate (B84403) chemistry, ¹⁸O KIEs are valuable for studying a wide range of reactions involving the dynamics of carbon-oxygen bonds. This includes enzymatic oxidations and the hydration of carbon dioxide. copernicus.orgresearchgate.net The magnitude of the ¹⁸O KIE can help determine whether C-O bond cleavage is the rate-limiting step in a reaction sequence. osti.gov

For example, in the reaction of carbon monoxide with the hydroxyl radical, the observed inverse ¹⁸O KIE (¹⁶k/¹⁸k = 0.990) was independent of pressure. osti.gov This result was interpreted in the context of a mechanism involving the formation of an activated HOCO radical intermediate. The inverse KIE suggests that the reverse reaction (dissociation of HOCO back to CO + OH) has a larger isotope effect than the forward reaction to products (CO₂ + H). osti.gov Such studies, which rely on the ability to introduce ¹⁸O into specific reactants, showcase the power of KIEs to dissect complex, multi-step reaction mechanisms. acs.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 18o Labeled Systems

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of ¹⁸O-labeled compounds. Its ability to measure mass-to-charge ratios (m/z) with high precision allows for the clear differentiation between unlabeled benzoic acid (C₇H₆¹⁶O₂) and its ¹⁸O-labeled isotopologues, such as singly labeled ([¹⁸O¹⁶O]benzoic acid) and doubly labeled ([¹⁸O₂]benzoic acid). This precision is essential for resolving the small mass differences between isotopologues and potential isobaric interferences from complex sample matrices. rsc.org In techniques like electron ionization HRMS, isotopically labeled benzoic acid can be used as an internal standard for the quantification of other analytes. sci-hub.se

Quantitative analysis using HRMS involves measuring the relative signal intensities of the molecular ions corresponding to each isotopologue. For (18O2)benzoic acid, the mass spectrometer would monitor for the molecular ion of the unlabeled compound (e.g., [M-H]⁻ at m/z 121), the singly labeled species ([M+2-H]⁻ at m/z 123), and the doubly labeled species ([M+4-H]⁻ at m/z 125). The ratio of these peak areas or heights directly corresponds to the isotopic enrichment and distribution within the sample. psu.edu

This quantitative approach is fundamental in isotope dilution mass spectrometry, where a known amount of an ¹⁸O-labeled standard, like this compound, is added to a sample. google.com By measuring the altered isotope ratio of the analyte, the original concentration of the unlabeled compound in the sample can be calculated with high accuracy and precision. psu.edu This method effectively corrects for sample loss during preparation and analysis. google.com The use of ¹⁸O labeling is particularly advantageous in drug metabolism studies, as it allows for the reliable identification and quantification of metabolites, even those present at low concentrations. nih.gov

Table 1: Theoretical vs. Measured Isotopic Abundance in a Hypothetical Sample This interactive table illustrates how HRMS data can be used to determine the relative abundance of different benzoic acid isotopologues.

| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Observed m/z (Negative ESI) | Relative Abundance (%) |

|---|---|---|---|---|

| Unlabeled Benzoic Acid | C₇H₆¹⁶O₂ | 122.0368 | 121.0295 | 40 |

| Singly ¹⁸O-Labeled | C₇H₆¹⁶O¹⁸O | 124.0411 | 123.0338 | 15 |

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis to determine the position of the isotopic labels within the molecule. The molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal structural information.

For benzoic acid, a characteristic fragmentation pathway involves the loss of the carboxyl group. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 121 for unlabeled benzoic acid typically loses CO₂ (44 Da) to produce the phenyl anion at m/z 77. psu.edufu-berlin.de For this compound, the deprotonated molecule at m/z 125 would lose C¹⁸O₂ (48 Da), also resulting in a fragment at m/z 77. Observing the mass of the neutral loss (48 Da instead of 44 Da) confirms that both oxygen isotopes are located within the carboxyl group. This type of analysis is critical for verifying the successful and specific incorporation of the labels.

Table 2: Key MS/MS Fragments for Unlabeled and ¹⁸O-Labeled Benzoic Acid This interactive table compares the expected fragmentation patterns, confirming the location of the ¹⁸O labels.

| Precursor Ion | Precursor m/z (Negative ESI) | Key Fragment Ion | Fragment m/z | Neutral Loss | Neutral Loss Mass (Da) |

|---|---|---|---|---|---|

| [C₇H₅¹⁶O₂]⁻ | 121 | [C₆H₅]⁻ | 77 | CO₂ | 44 |

Nuclear Magnetic Resonance Spectroscopy for Site-Specific Isotope Probing

While the ¹⁸O nucleus itself is not typically observed in NMR spectroscopy, its presence induces a small, measurable upfield shift in the resonance of the adjacent ¹³C nucleus. cdnsciencepub.comacs.orgacs.org This phenomenon, known as the ¹⁸O isotope effect, provides direct, site-specific confirmation of labeling. acs.org For this compound, the ¹³C NMR spectrum would show a distinct signal for the carboxyl carbon (C=O) that is shifted upfield compared to the signal for the same carbon in unlabeled benzoic acid. researchgate.netsfu.ca

The magnitude of this upfield shift is dependent on the number of ¹⁸O atoms attached to the carbon. sfu.ca A carbon bonded to one ¹⁸O atom will have a specific isotope shift, while the same carbon bonded to two ¹⁸O atoms (as in the carboxylate group of this compound) will exhibit a larger shift. This allows for the differentiation of singly and doubly labeled species in a mixture and provides quantitative information based on the relative integration of the shifted and unshifted peaks. sfu.caaip.org This technique is non-destructive and provides unambiguous confirmation of the label's position without requiring fragmentation of the molecule. sigmaaldrich.comnih.gov

Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS)

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for high-precision isotope ratio measurements of specific organic compounds. researchgate.net For δ¹⁸O analysis, the system is configured with a pyrolysis reactor (GC-P-IRMS). iaea.orguni-bayreuth.de

In this method, the sample containing this compound is first injected into a gas chromatograph, which separates it from other compounds in the mixture. uni-bayreuth.de The isolated benzoic acid is then directed into a high-temperature pyrolysis reactor (typically >1400°C), where it is thermally decomposed in the absence of oxygen. separations.co.za This process converts the oxygen atoms within the benzoic acid molecule into carbon monoxide (CO) gas. uni-bayreuth.deakjournals.com The resulting CO gas is then introduced into the ion source of an isotope ratio mass spectrometer, which precisely measures the ratio of ¹²C¹⁸O (m/z 30) to ¹²C¹⁶O (m/z 28). akjournals.com This provides a highly accurate determination of the bulk ¹⁸O enrichment of the compound. nih.gov The technique is particularly useful for authentication studies and for tracking isotopic signatures in environmental and biological systems. researchgate.net

Integration of Chromatographic Techniques for Labeled Metabolite Separation

In most biological and environmental studies, this compound is part of a complex mixture of metabolites. Therefore, robust chromatographic separation is a critical prerequisite for accurate analysis by MS or NMR. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating benzoic acid and its metabolites from complex matrices like biological fluids or food samples. cdc.govust.eduthaiscience.info The separation is often achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. cdc.govust.edu

The integration of HPLC with tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination. psu.educdc.gov HPLC separates the compounds, and the mass spectrometer provides sensitive detection and quantification. cdc.gov Using an isotopically labeled internal standard like this compound in an isotope dilution LC-MS/MS method allows for highly accurate and precise quantification, as the standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response. psu.edugoogle.com This integrated approach is essential for reliably tracking the metabolic fate of labeled compounds in complex biological systems. researchgate.netnih.gov

Computational and Theoretical Approaches in 18o2 Benzoic Acid Research

Quantum Chemical Calculations of Isotope Effects

Quantum chemical calculations are fundamental to understanding the kinetic isotope effects (KIEs) observed in reactions involving (¹⁸O₂)benzoic acid. These effects arise from the change in mass at the oxygen positions, which alters the vibrational frequencies of the molecule. According to the Bigeleisen equation, which forms the basis of modern isotope effect theory, the KIE is dependent on the vibrational frequencies of the reactant and the transition state. Lighter isotopes have higher vibrational frequencies and greater zero-point energies (ZPEs). libretexts.org The substitution of ¹⁶O with ¹⁸O leads to a lower ZPE. libretexts.org

Calculations using Density Functional Theory (DFT) are frequently employed to model these effects. For instance, in studies of proton transfer within benzoic acid dimers, DFT calculations can determine the potential energy barrier. arxiv.org These calculations reveal that the ZPE differences between the normal and isotopically substituted tautomers and the transition state are crucial for accurately predicting the reaction barrier. arxiv.org The lower ZPE of a molecule with a more elongated O-H bond, resulting from ¹⁸O substitution, can influence the asymmetry enthalpy and the dynamics of proton tunneling. arxiv.org

Table 1: Theoretical Basis of Oxygen-18 Isotope Effects

| Concept | Description | Relevance to (¹⁸O₂)Benzoic Acid |

|---|---|---|

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is higher for lighter isotopes. libretexts.org | The difference in ZPE between C-¹⁶O and C-¹⁸O bonds affects the activation energy of reactions. |

| Vibrational Frequencies | The frequency at which molecular bonds vibrate. Heavier isotopes lead to lower vibrational frequencies. escholarship.org | Changes in vibrational modes from the ground state to the transition state determine the magnitude and direction of the KIE. |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. escholarship.org | Measuring ¹⁸O KIEs in reactions using (¹⁸O₂)benzoic acid provides insight into bond formation/breaking at the transition state. nih.govnih.gov |

| Equilibrium Isotope Effect (EIE) | The effect of isotopic substitution on an equilibrium constant. | Used to correct observed KIEs to find the intrinsic KIE for a specific reaction step, such as nucleophilic attack following deprotonation. nih.govnih.gov |

Molecular Dynamics Simulations of Labeled Systems

Molecular Dynamics (MD) simulations are a powerful computational method for investigating the structure, dynamics, and aggregation of molecules in various environments. rsc.orgresearchgate.net Classical MD simulations have been extensively used to study benzoic acid, exploring its behavior in confined spaces like nanocavities and nanotubes, and its aggregation properties in supercooled liquids. rsc.orgresearchgate.net These simulations provide insights into how intermolecular interactions, particularly hydrogen bonds and π-π stacking, govern the collective dynamics and self-recognition processes that can lead to crystallization. tandfonline.comunimi.it

While specific MD studies focusing exclusively on (¹⁸O₂)benzoic acid are not widely documented, the established methodologies are directly applicable. By incorporating the mass change of the oxygen atoms into the simulation parameters, MD can be used to explore the effects of isotopic labeling on the system's dynamics. Potential areas of investigation include:

Hydrogen Bond Dynamics: Investigating if the heavier oxygen isotopes in (¹⁸O₂)benzoic acid alter the strength, lifetime, or network topology of hydrogen bonds in dimers and larger aggregates.

Diffusion and Viscosity: Determining the impact of isotopic substitution on bulk properties such as translational and rotational diffusion coefficients and the viscosity of liquid benzoic acid. rsc.org

Phase Transitions: Simulating how the subtle changes in intermolecular forces due to isotopic labeling might influence phase transitions or the formation of different polymorphic crystal structures.

Integrated computational platforms that combine MD simulations with DFT calculations can provide a multi-scale approach to understanding these systems. For example, MD trajectories can identify significant molecular aggregates, whose properties and spectroscopic signatures (like IR spectra) can then be analyzed in detail using DFT. tandfonline.com This approach would be invaluable for correlating the microscopic structural changes in (¹⁸O₂)benzoic acid systems with macroscopic observables.

Mechanistic Modeling and Transition State Analysis

(¹⁸O₂)Benzoic acid is a key reactant for elucidating reaction mechanisms through isotope labeling studies, with computational modeling playing a central role in interpreting the results. nih.govufl.edu When (¹⁸O₂)benzoic acid or its derivatives are used as nucleophiles or when ¹⁸O-labeled benzoate (B1203000) is a product, tracing the path of the heavy oxygen atoms provides direct evidence for specific mechanistic pathways. researchgate.netnsf.gov

Mechanistic modeling often involves proposing several possible reaction pathways and then using computational methods to determine the most energetically favorable route. rsc.org For instance, in the light-induced oxidative cleavage of certain cobalt complexes, the high incorporation of ¹⁸O from ¹⁸O₂ into the resulting benzoate product supported a proposed mechanism involving a triketone intermediate. nsf.gov Similarly, in the photoelectrochemical oxidation of benzyl (B1604629) alcohol, ¹⁸O₂ labeling experiments confirmed that molecular oxygen was the source of the oxygen atom in the final benzoic acid product. rsc.org

Transition state analysis is a critical component of this modeling. Kinetic isotope effects measured experimentally are compared against values calculated for different theoretical transition state structures. nih.gov A close match provides strong evidence for a particular structure. This approach has been used to study the transition states of RNA cleavage reactions where [¹⁸O₂]benzoic acid was used to synthesize the isotopically labeled RNA substrate. nih.govnih.gov The observed ¹⁸O KIEs in the nucleophilic and scissile oxygen atoms allow for a detailed analysis of the degree of bond formation and fission in the transition state. nih.gov For example, a large KIE in the leaving group suggests significant bond breaking at the transition state, indicative of a late, dissociative-like transition state. nih.gov

Table 2: Examples of Mechanistic Studies Using ¹⁸O Labeling and Computational Analysis

| Reaction Studied | Role of (¹⁸O₂)Benzoic Acid | Computational Method | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| RNA 2'-O-transphosphorylation | Precursor to synthesize [2'-¹⁸O]uridine | KIE analysis, comparison to theoretical models | Evidence for a late transition state with advanced P-O bond fission and formation; specific base catalysis. | nih.govufl.edu |

| RNA cleavage catalyzed by Zn(II) catalyst | Precursor to synthesize labeled RNA model | KIE analysis, PCM/B3LYP/6-31+G(d,p) calculations | Revealed an altered, more compact transition state for the catalyzed reaction compared to the uncatalyzed one. | nih.gov |

| O₂ reaction with Cu(I)-α-ketocarboxylate complex | ¹⁸O₂ used, producing ¹⁸O-benzoate | DFT (M06L) and CASPT2 calculations | Modeled pathways for O₂ addition, decarboxylation, and subsequent oxygenation, confirming the fate of oxygen atoms. | unige.ch |

Correlation of Experimental Isotope Data with Computational Predictions

The synergy between experimental measurements and computational predictions is a cornerstone of modern mechanistic chemistry. In studies involving (¹⁸O₂)benzoic acid, this correlation is essential for validating mechanistic hypotheses and refining our understanding of transition states. arxiv.orgunige.ch

A common practice is to measure experimental KIEs and compare them to values predicted by quantum chemical calculations for a proposed transition state. nih.gov In the study of an RNA model reaction, the experimentally observed KIE for the nucleophile (¹⁸kₙᵤc) was corrected using a calculated EIE for deprotonation. The resulting value indicated a higher degree of nucleophile-phosphorus bond formation in the transition state of the catalyzed reaction compared to the uncatalyzed one. nih.gov This close correspondence between experimental data and computational results lends significant weight to the proposed concerted mechanism. nih.gov

Similarly, DFT calculations on the double proton transfer in benzoic acid dimers under pressure were used to evaluate the effect of compression on the potential energy barrier. arxiv.org The calculated results helped to interpret experimental data and suggested that a common scaling behavior might apply to hydrogen-bond symmetrization across different chemical systems. arxiv.org

In the field of bioinorganic chemistry, researchers studying a copper complex that reacts with O₂ used ¹⁸O₂ labeling. unige.ch They observed the incorporation of one ¹⁸O atom into the benzoate product. This experimental finding was corroborated by DFT calculations which modeled the entire reaction pathway, from O₂ binding to decarboxylation and product formation, providing a detailed, step-by-step validation of the proposed mechanism. unige.ch This powerful combination of isotopic labeling experiments and high-level computational analysis provides a rigorous framework for elucidating complex reaction mechanisms.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (¹⁸O₂)Benzoic acid |

| Acetic acid |

| Benzyl alcohol |

| Benzoic acid |

| Benzoate |

| Carbon dioxide |

| Copper |

| Cobalt |

| Oxygen |

| Phenol |

| Uridine |

Emerging Research Frontiers and Methodological Advancements

Development of Novel ¹⁸O-Labeling Reagents and Synthesis Strategies

The synthesis of (¹⁸O₂)benzoic acid and other ¹⁸O-labeled compounds relies on the availability of efficient labeling reagents and robust synthetic methodologies. Historically, the incorporation of ¹⁸O into carboxylic acids has been achieved through methods like hydrolysis of esters or acid chlorides with H₂¹⁸O, or the oxidation of appropriate precursors with ¹⁸O-containing oxidants.

Recent advancements have focused on developing more direct, efficient, and regioselective labeling strategies. For instance, a "one-pot" synthesis of [2′-¹⁸O]uridine was achieved with an impressive 88% yield by utilizing a regioselective opening of 2,2′-cyclouridine with a combination of (¹⁸O₂)benzoic acid and potassium hydride. ufl.edu This method highlights the utility of (¹⁸O₂)benzoic acid itself as a reagent for transferring ¹⁸O atoms. Another innovative approach involves the use of carboxylesterase (CES) to catalyze the oxygen exchange between carboxylic acids and H₂¹⁸O, generating singly- and doubly-¹⁸O-labeled products. researchgate.net This enzymatic method offers a milder and potentially more selective alternative to traditional chemical synthesis.

Furthermore, research has explored the synthesis of ¹⁸O-labeled compounds through catalytic oxidation. For example, the oxidation of toluene (B28343) using ¹⁸O₂ gas over catalysts like manganese oxide (MnO₂-G) has been shown to produce ¹⁸O-labeled benzaldehyde (B42025) and benzoic acid. hnu.edu.cn Similarly, photo-oxidation of aromatic alcohols using ¹⁸O₂ has been demonstrated as a viable route to ¹⁸O-labeled carboxylic acids. mdpi.com These catalytic methods are promising for their potential efficiency and environmental friendliness. However, challenges remain, such as the potential for loss of isotopic labeling during subsequent chemical transformations, as observed in the conversion of [¹⁸O₂]benzoic acid to [¹⁸O]benzoyl chloride using oxalyl chloride. thegoodscentscompany.comresearchgate.net

Below is a table summarizing some of the synthesis strategies for ¹⁸O-labeled benzoic acid and related compounds:

| Synthesis Strategy | Precursors | Reagents/Catalysts | Key Findings |

| Enzymatic Labeling | Carboxylic Acids | Carboxylesterase (CES), H₂¹⁸O | Enables singly- and doubly-¹⁸O-labeling under mild conditions. researchgate.net |

| Catalytic Oxidation | Toluene | MnO₂-G catalyst, ¹⁸O₂ | Produces ¹⁸O-labeled benzaldehyde and benzoic acid. hnu.edu.cn |

| Photocatalytic Oxidation | Aromatic Alcohols | ¹⁸O₂ | Yields ¹⁸O-labeled carboxylic acids. mdpi.com |

| Regioselective Opening | 2,2′-cyclouridine | (¹⁸O₂)Benzoic acid, Potassium Hydride | Efficient "one-pot" synthesis of [2′-¹⁸O]uridine. ufl.edu |

Multi-Isotopic Labeling for Interrogating Complex Biological Networks

The concurrent use of multiple stable isotopes, such as ¹⁸O, ¹³C, and ¹⁵N, provides a powerful approach for dissecting intricate biological pathways. This multi-isotopic labeling strategy allows researchers to trace the metabolic fate of different atoms within a molecule simultaneously, offering a more comprehensive understanding of metabolic fluxes and network interactions. osti.gov

In the context of benzoic acid metabolism, combining ¹⁸O and ¹³C labeling can elucidate the contributions of different biosynthetic routes. psu.edu For instance, plants synthesize benzoic acid through multiple pathways, and dual labeling can help quantify the flux through each route. osti.govpnas.org Isotopic labeling, coupled with techniques like genome-wide association studies, has proven to be a complementary tool for identifying genes associated with metabolite biosynthesis. osti.gov

The application of multi-isotope labeling extends to studying protein dynamics and interactions. Isotopic labeling of peptides with ¹⁸O, often in combination with other isotopes like ¹⁵N, is a cornerstone of quantitative proteomics, enabling the differentiation and quantification of proteins from different cellular states. nih.gov

Advancements in Microscale and High-Throughput Isotopic Analysis

The increasing complexity of biological samples and the need to analyze minute quantities of material have driven significant advancements in analytical techniques for isotopic analysis. High-throughput experimentation (HTE) in organic synthesis necessitates corresponding high-throughput analysis (HTA) to avoid bottlenecks. researchgate.net

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC) is the primary tool for analyzing isotopically labeled compounds. researchgate.netresearchgate.net Recent developments have focused on improving the speed and sensitivity of these methods. For instance, the use of ultra-high-pressure liquid chromatography (UHPLC) can significantly reduce analysis times. researchgate.net Software tools like PIRAMID have been developed to automate the extraction and analysis of mass isotopomer distributions from large MS datasets, supporting a wide range of isotopic labeling experiments. oup.com

For carboxylic acid-containing metabolites like benzoic acid, new derivatization methods have been developed to enhance their detection by LC-MS. Isotope-coded p-dimethylaminophenacyl (DmPA) bromide, for example, not only introduces an isotope tag for accurate quantification but also improves chromatographic retention and ionization efficiency. capes.gov.br Furthermore, ¹⁸O-labeling itself can be used in high-throughput assays, such as assessing the stability of acyl glucuronides, without the need for extensive chromatographic method development. researchgate.net

Exploration of (¹⁸O₂)Benzoic Acid in Unconventional Reaction Environments

The study of chemical reactions under non-standard conditions can reveal novel mechanistic insights and synthetic possibilities. The behavior of (¹⁸O₂)benzoic acid and related ¹⁸O-labeled compounds has been investigated in various unconventional environments.

One area of interest is photocatalysis. In photocatalytic systems, ¹⁸O-labeling experiments are crucial for determining the source of oxygen atoms in the final products. For example, in the photocatalytic oxidation of benzoic acid over TiO₂ catalysts, the use of ¹⁸O₂ helped to elucidate that the generation of hydroxyl radicals can originate from dioxygen reduction. acs.orgresearchgate.net Similarly, in the selective photocatalytic oxidation of toluene to benzoic acid using a plasmonic Ru/TiO₂₋ₓ catalyst, ¹⁸O₂ labeling confirmed that the oxygen atoms in the product came exclusively from the gaseous oxidant. nih.gov

Another unconventional environment is the use of ultrasonic waves to promote chemical reactions. An ultrasonic-assisted method for synthesizing benzoic acid compounds from benzyl (B1604629) alcohol has been developed, offering advantages such as shorter reaction times and high selectivity under mild conditions. google.com While not explicitly using (¹⁸O₂)benzoic acid, such energy input methods could be combined with isotopic labeling to study reaction mechanisms in detail.

The vapor-phase catalytic oxidation of toluene to benzoic acid represents another important industrial process studied in non-conventional, high-temperature environments. sciencemadness.orggoogle.com Isotopic tracing with ¹⁸O₂ in such systems can provide valuable information on the role of lattice oxygen versus gaseous oxygen in the catalytic cycle, following mechanisms like the Mars-van Krevelen model. mdpi.com

Q & A

Q. What are the recommended analytical techniques for characterizing (18O₂)benzoic acid structure and purity?

- Key Methods :

- High-Resolution Mass Spectrometry (HRMS) to confirm isotopic incorporation (e.g., 65–72% ¹⁸O in carboxyl groups ).

- X-ray Crystallography for resolving crystal structures, particularly when tracking oxygen positions in reaction products .

- NMR Spectroscopy (¹H, ¹³C) to assess purity and detect isotopic shifts in carboxyl or hydroxyl groups .

- Validation : Cross-reference data with unlabeled benzoic acid controls to distinguish natural isotopic abundance from experimental ¹⁸O incorporation .

Q. How does benzoic acid’s solubility and crystallinity impact experimental design in isotopic labeling studies?

- Critical Factors :

- Solvent Selection : Use dry acetonitrile to minimize water interference during ¹⁸O₂ reactions, as residual moisture dilutes isotopic labeling efficiency (e.g., 72% ¹⁸O incorporation after drying Me₄NOH·5H₂O ).

- Crystallization Conditions : Benzoic acid’s propensity to form hydrogen-bonded dimers requires controlled recrystallization to avoid isotopic scrambling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹⁸O incorporation levels during benzoic acid synthesis?

Q. What mechanistic insights can be gained from studying ¹⁸O₂ incorporation in benzoic acid formation via metalloenzymes?

- Key Findings :

- Heme Oxygenase Systems : One oxygen atom in benzoic acid originates from O₂, while the other derives from water, as shown by LC-MS analysis of ¹⁸O₂/¹⁸H₂O reactions .

- Nonheme Iron Catalysts : Trinuclear copper clusters enable singlet oxene insertion into C–H bonds, with ¹⁸O₂ experiments revealing partial oxygen transfer to benzoic acid (e.g., 50% incorporation in PhC¹⁶O¹⁸OH) .

- Experimental Design :

Q. How do competing reaction pathways affect the yield of ¹⁸O-labeled benzoic acid in oxidative cleavage reactions?

- Challenges :

- Mitigation Strategies :

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing ¹⁸O₂-labeled benzoic acid?

- Best Practices :

- Troubleshooting :

Q. How can researchers design experiments to distinguish between dioxygenase vs. monooxygenase mechanisms in benzoic acid biosynthesis?

- Approaches :

- Analytical Tools :

Tables for Quick Reference

| Key Analytical Techniques | Application Example |

|---|---|

| HRMS | Confirm ¹⁸O in carboxyl groups |

| X-ray Crystallography | Resolve O-atom positions in crystals |

| ¹H NMR | Detect isotopic shifts in hydroxyl groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.